molecular formula C17H18ClFN4OS B2560394 N-(3-chloro-4-fluorophenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1203354-38-4

N-(3-chloro-4-fluorophenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2560394
CAS RN: 1203354-38-4
M. Wt: 380.87
InChI Key: MLDRCBBKJYQHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-chloro-4-fluorophenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide” is an organic compound that contains several functional groups, including an amide, a thioether, a pyrimidine ring, and a piperidine ring. It also contains a fluorine atom and a chlorine atom attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a condensation reaction . The piperidine ring could be introduced through a nucleophilic substitution reaction . The amide group could be formed through a reaction with an acyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and piperidine rings would likely be planar, while the phenyl ring might be slightly distorted due to the presence of the chlorine and fluorine atoms .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine . The thioether group could be oxidized to form a sulfoxide or a sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, it would likely be a solid at room temperature due to the presence of several polar functional groups. It might be soluble in polar solvents like water due to the presence of the amide group .

Scientific Research Applications

Tyrosinase Inhibition

The 3-chloro-4-fluorophenyl motif in this compound has been leveraged to identify inhibitors of tyrosinase, an enzyme involved in melanin synthesis. A study by Mirabile et al. explored its potential as a tyrosinase inhibitor from Agaricus bisporus, providing insights into its mechanism of action .

Metabotropic Glutamate Receptor Modulation

Another derivative, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) , acts as a positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 4 (mGlu4). This compound was preclinically characterized and shows promise in neurological research .

Life Sciences Research Tools

Beyond therapeutic applications, this compound is used in life sciences research. Suppliers offer it as a reagent for various experiments, including cell biology, genomics, and proteomics .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards of this compound would depend on several factors, including its toxicity, reactivity, and environmental impact. As with any chemical, it should be handled with care, and appropriate safety measures should be taken .

Future Directions

Future research on this compound could involve studying its potential uses, such as its potential as a drug or a chemical intermediate. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4OS/c18-13-8-12(4-5-14(13)19)22-16(24)10-25-17-9-15(20-11-21-17)23-6-2-1-3-7-23/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDRCBBKJYQHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

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